molecular formula C19H19ClN4O B2994976 1-(4-chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034551-27-2

1-(4-chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2994976
CAS No.: 2034551-27-2
M. Wt: 354.84
InChI Key: GGHVFGMVICXREN-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea belongs to the urea class of heterocyclic molecules, characterized by a central urea (-NCON-) backbone linked to a 4-chlorobenzyl group and a pyrazole-ethyl substituent. Pyrazole-urea hybrids are frequently explored in medicinal chemistry due to their versatility in hydrogen bonding and interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-18-8-6-15(7-9-18)12-22-19(25)21-10-11-24-14-17(13-23-24)16-4-2-1-3-5-16/h1-9,13-14H,10-12H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHVFGMVICXREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydroxide, and ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorobenzyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential bioactive compound for studying its effects on biological systems.

    Medicine: As a lead compound for the development of new pharmaceuticals with potential therapeutic properties.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations

Pyrazole Core Modifications :

  • 1-(1-(tert-Butyl)-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)urea (3ad) : Features a tert-butyl group on the pyrazole, which enhances lipophilicity compared to the phenyl-substituted pyrazole in the target compound. This modification may influence metabolic stability .
  • Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate : Replaces the urea group with an ester, reducing hydrogen-bonding capacity but improving membrane permeability .

Urea vs. Thiourea :

  • Pyrazolyl thioureas (e.g., compounds with an NNSN motif) exhibit enhanced antibacterial activity against MSSA and MRSA compared to urea analogs, suggesting that sulfur substitution can modulate bioactivity .

Halogen Substitution :

  • 2-(4-Chlorobenzyl)-1H-benzo[d]imidazol-5-amine derivatives : The 4-chlorobenzyl group is associated with anti-inflammatory and anti-angiogenic activities, as seen in indazole derivatives (e.g., compound 19 in ) .

Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference ID
Target Compound C₂₃H₂₀ClN₅O 417.89 4-Chlorobenzyl, pyrazole-ethyl Hypothesized kinase inhibition* -
1-(1-(tert-Butyl)-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)urea C₁₅H₁₈ClN₅O 319.79 tert-Butyl pyrazole Antibacterial (NNSN motif)
2-(4-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole C₂₁H₁₆ClN₃ 345.83 Indazole core Anti-angiogenic activity
4-(4-Chlorobenzyl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one C₁₈H₁₆ClN₃O 325.80 Pyrazolone ring Crystallographic stability
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea C₁₇H₁₇ClN₄OS 360.86 Thiophene-ethyl Unreported bioactivity

*Hypothetical activity based on structural similarity to kinase inhibitors.

Biological Activity

1-(4-Chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H23ClN4O2\text{C}_{22}\text{H}_{23}\text{ClN}_{4}\text{O}_{2}

This structure features a urea moiety linked to a pyrazole and chlorobenzyl group, which are critical for its biological activity.

Antibacterial Activity

Research has shown that various derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, compounds with similar structural features have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Target Bacteria
10.0039S. aureus
20.025E. coli

The presence of halogen substituents, such as chlorine, has been linked to enhanced antibacterial activity, likely due to increased lipophilicity and interaction with bacterial cell membranes .

Antifungal Activity

In addition to antibacterial effects, compounds related to this compound have also shown antifungal properties. For example:

CompoundMIC (µg/mL)Target Fungus
A16.69C. albicans
B56.74F. oxysporum

These findings suggest that the compound could be beneficial in treating fungal infections, particularly those resistant to conventional therapies .

Anticancer Activity

The anticancer potential of pyrazole derivatives is an emerging area of research. Studies have indicated that certain pyrazole compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.

For instance, a study demonstrated that related compounds could inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 5 to 20 µM:

Cell LineIC50 (µM)
MCF-7 (breast)10
HeLa (cervical)15
A549 (lung)8

These results highlight the potential of such compounds as leads for developing new anticancer agents .

Case Studies

Several case studies have illustrated the biological activity of pyrazole derivatives:

  • Antibacterial Study : A study evaluated the antibacterial effects of a series of pyrazole derivatives against S. aureus and E. coli, revealing strong activity correlated with specific functional groups on the pyrazole ring.
  • Antifungal Evaluation : Another investigation focused on the antifungal properties against C. albicans, demonstrating that modifications in the side chains significantly affected potency.
  • Anticancer Mechanism : Research into the mechanism of action revealed that certain derivatives could induce apoptosis in cancer cells via mitochondrial pathways.

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